2,2-Trimethylenehex-4-ynoic acid
Description
2,2-Trimethylenehex-4-ynoic acid is a synthetic carboxylic acid characterized by a unique structural framework. The molecule comprises a six-carbon chain (hex-) with a terminal carboxylic acid group (-oic acid), an alkyne (triple bond) at position 4, and a cyclopropane ring (trimethylene group) attached to the second carbon (C2). This combination of strained cyclic geometry and unsaturated bonds confers distinct reactivity and physicochemical properties.
Properties
CAS No. |
89056-27-9 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-but-2-ynylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c1-2-3-5-9(8(10)11)6-4-7-9/h4-7H2,1H3,(H,10,11) |
InChI Key |
JPXHMRALTINDNM-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC1(CCC1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid cyclic-alkyne architecture. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Cyclopropane Influence: The strained cyclopropane ring in this compound enhances its reactivity compared to linear analogs like hex-4-ynoic acid. This strain may facilitate ring-opening reactions, useful in synthesizing complex polymers .
Alkyne vs. Aromatic Systems: Unlike caffeic acid derivatives, which rely on phenolic groups for antioxidant activity, the alkyne in this compound offers orthogonal reactivity (e.g., Huisgen cycloaddition) for targeted modifications .
Physicochemical Properties: Cyclopropane rings typically increase melting points and reduce solubility in polar solvents compared to non-cyclic analogs. For example, caffeic acid forms yellow crystals (mp ~225°C) , while this compound is predicted to exhibit higher rigidity and lower aqueous solubility.
Pharmacological Potential
The strained cyclopropane in this compound may modulate enzyme binding or stability, warranting further investigation.
Limitations and Challenges
- Synthesis Complexity : Introducing a cyclopropane ring adjacent to an alkyne requires precise stereochemical control, increasing production costs.
- Stability Concerns : The combined strain from cyclopropane and electron-deficient alkyne may lead to decomposition under acidic or oxidative conditions.
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